molecular formula C18H15BrN4O3S2 B2522197 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide CAS No. 2097910-42-2

2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Cat. No.: B2522197
CAS No.: 2097910-42-2
M. Wt: 479.37
InChI Key: IBCGOMMBICPNSL-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C18H15BrN4O3S2 and its molecular weight is 479.37. The purity is usually 95%.
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Scientific Research Applications

Pharmacodynamic Properties and Mechanisms

Research has illuminated the pharmacodynamic properties of compounds similar to 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide, particularly their roles in enzymatic processes crucial for therapeutic applications. For instance, the study on aromatic amino acid, cysteine sulfinic acid, glutamate, and histidine decarboxylases, belonging to group II of pyridoxal 5'-phosphate-dependent enzymes, underscores the importance of these enzymes in synthesizing essential bioactive molecules like dopamine, serotonin, and γ-aminobutyric acid. These enzymes have evolved unique structural elements that confer substrate specificity, indicating potential therapeutic targets for various pathological states including autoimmune diseases and Parkinson's disease (Paiardini et al., 2017).

Catalytic and Synthetic Applications

The compound's framework has been implicated in synthetic chemistry, where derivatives facilitate the creation of complex molecules. Research into the synthesis of thiophene analogues of carcinogens highlights the significance of structural isosterism in retaining biological activity, suggesting that derivatives of the compound could have potential applications in designing novel compounds with specific pharmacological properties (Ashby et al., 1978).

Antitumor Activity

Studies on pyrrolobenzimidazoles and related compounds have demonstrated significant antitumor activity. These investigations have revealed that alterations to the pyrimidine ring, akin to modifications in this compound, can lead to compounds with potent cytotoxicity against various cancer cell lines, offering insights into the design of new chemotherapeutic agents (Skibo, 1998).

Environmental and Toxicological Research

The degradation of acetaminophen, a compound structurally related to the topic of interest, and its impact on environmental health has been extensively studied. These studies offer insights into the biotoxicity of degradation products, mechanisms of environmental degradation, and potential environmental impacts of pharmaceutical compounds. Such research underscores the broader implications of chemical compounds on health and the environment, highlighting the necessity for sustainable pharmaceutical practices (Qutob et al., 2022).

Future Directions

The compound and its derivatives could be further studied for their potential biological activities. For instance, similar compounds have shown promising anti-fibrotic activities .

Biochemical Analysis

Biochemical Properties

2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase (AchE), which is crucial for the hydrolysis of acetylcholine in the nervous system . The inhibition of AchE can lead to altered nerve signal transmission, affecting various physiological processes. Additionally, the compound’s interaction with reactive oxygen species (ROS) and its potential antioxidant properties have been noted, suggesting its involvement in oxidative stress pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with AchE can lead to changes in neurotransmitter levels, impacting cell communication and function . Furthermore, its potential antioxidant properties may protect cells from oxidative damage, thereby influencing cellular metabolism and gene expression related to stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of AchE, where the compound binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This binding interaction disrupts normal enzyme function, leading to altered nerve signal transmission. Additionally, the compound’s interaction with ROS suggests it may act as an antioxidant, scavenging free radicals and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as AchE inhibition and antioxidant activity . At higher doses, potential toxic or adverse effects may arise, including disruptions in normal cellular function and increased oxidative stress . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. Its interaction with enzymes and cofactors influences metabolic flux and metabolite levels. For example, the compound’s inhibition of AchE affects the metabolism of acetylcholine, leading to changes in neurotransmitter levels . Additionally, its potential antioxidant properties may impact metabolic pathways related to oxidative stress and cellular defense mechanisms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is likely transported via specific transporters or binding proteins, facilitating its localization and accumulation in target tissues . Understanding these transport mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S2/c19-12-6-8-13(9-7-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCGOMMBICPNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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